molecular formula C7H4BrN3O2 B1268601 3-bromo-4-nitro-1H-indazole CAS No. 74209-17-9

3-bromo-4-nitro-1H-indazole

Cat. No. B1268601
CAS RN: 74209-17-9
M. Wt: 242.03 g/mol
InChI Key: BKYFEBHLYKLAJH-UHFFFAOYSA-N
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Description

3-bromo-4-nitro-1H-indazole is a chemical compound with the linear formula C7H4BrN3O2 . It has a molecular weight of 242.03 and is a yellow solid .


Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-nitro-1H-indazole is represented by the Inchi Code: 1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) .


Chemical Reactions Analysis

The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .


Physical And Chemical Properties Analysis

3-bromo-4-nitro-1H-indazole is a yellow solid . It has a storage temperature of 0-5 degrees Celsius . The shipping temperature is ambient .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFEBHLYKLAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348771
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-nitro-1H-indazole

CAS RN

74209-17-9
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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